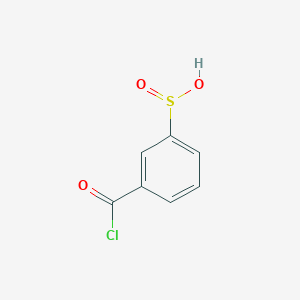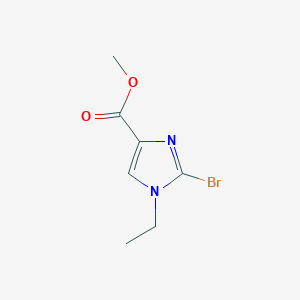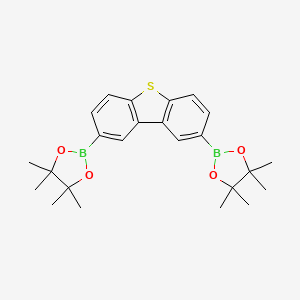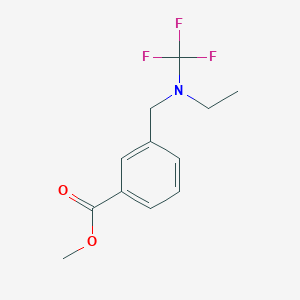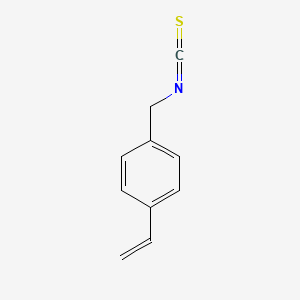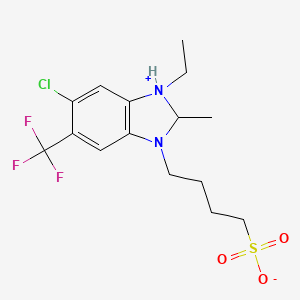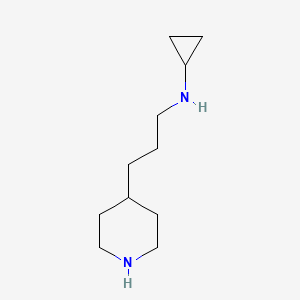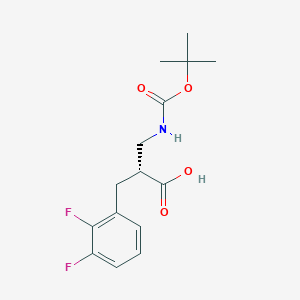![molecular formula C25H21NO3 B13977942 benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)
benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely recognized for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is notable for its structural complexity, which includes a benzyl group, a naphthalene ring, and a phenylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate typically involves a three-component condensation reaction. This reaction includes aldehydes, 2-naphthol, and benzyl carbamate. A catalytic amount of magnesium hydrogen sulfate (Mg(HSO4)2) is often used as an efficient heterogeneous catalyst under solvent-free conditions . The reaction proceeds under thermal conditions, leading to the formation of the desired carbamate derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar multi-component condensation reactions. The use of efficient catalysts such as magnesium 2,2,2-trifluoroacetate (Mg(OOCCF3)2) has been reported to yield high amounts of the desired product . These methods are advantageous due to their high yields and the ability to operate under solvent-free conditions, which is beneficial for large-scale production.
化学反应分析
Types of Reactions
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamate derivatives.
科学研究应用
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Due to its carbamate structure, it may be explored for pharmaceutical applications, such as the development of new drugs.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved in its mechanism of action are typically studied through biochemical assays and molecular modeling.
相似化合物的比较
Similar Compounds
Methyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate: Similar in structure but with a methyl group instead of a benzyl group.
Naphthaldehyde-based Schiff bases: These compounds share the naphthalene ring and exhibit similar chemical properties.
Uniqueness
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzyl group, in particular, differentiates it from other similar carbamates and may influence its interaction with molecular targets.
属性
分子式 |
C25H21NO3 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate |
InChI |
InChI=1S/C25H21NO3/c27-22-16-15-19-11-7-8-14-21(19)23(22)24(20-12-5-2-6-13-20)26-25(28)29-17-18-9-3-1-4-10-18/h1-16,24,27H,17H2,(H,26,28) |
InChI 键 |
VXYGAOBLJZFALU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


